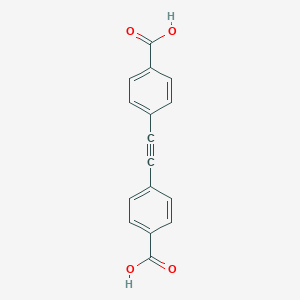

4,4'-(Ethyne-1,2-diyl)dibenzoic acid

概要

説明

4,4'-(Ethyne-1,2-diyl)dibenzoic acid (CAS: 16819-43-5) is a rigid, linear dicarboxylic acid ligand with two benzoic acid groups connected via an ethynylene (–C≡C–) spacer. Its molecular formula is C₁₆H₁₀O₄, with a molecular weight of 266.25 g/mol and a calculated lipophilicity (LogP) of 2.48 . This compound is widely employed in constructing metal-organic frameworks (MOFs), such as BUT-30, which exhibits a high Brunauer-Emmett-Teller (BET) surface area of 3,940.6 m²/g and a total pore volume of 1.55 cm³/g . The ethynylene group imparts rigidity, enhancing thermal stability (up to 400°C) and enabling applications in hydrogen storage and oxygen sensing .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Ethyne-1,2-diyl)dibenzoic acid typically involves the coupling of two benzene rings through an ethyne (acetylene) linkage. One common method is the Sonogashira coupling reaction, which involves the reaction of 4-iodobenzoic acid with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine.

Industrial Production Methods: Industrial production methods for 4,4’-(Ethyne-1,2-diyl)dibenzoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

化学反応の分析

Types of Reactions: 4,4’-(Ethyne-1,2-diyl)dibenzoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.

Reduction: The ethyne linkage can be reduced to form ethane derivatives.

Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Major Products:

Oxidation: Anhydrides, esters.

Reduction: Ethane derivatives.

Substitution: Nitrobenzoic acids, halogenated benzoic acids.

科学的研究の応用

4,4’-(Ethyne-1,2-diyl)dibenzoic acid has a wide range of applications in scientific research:

作用機序

The mechanism by which 4,4’-(Ethyne-1,2-diyl)dibenzoic acid exerts its effects is primarily through its role as a ligand in metal-organic frameworks. The carboxylic acid groups coordinate with metal ions to form stable complexes, which can then be used for various applications such as gas storage, sensing, and catalysis . The ethyne linkage provides rigidity to the structure, enhancing the stability and performance of the resulting materials .

類似化合物との比較

Structural and Functional Differences

The table below compares 4,4'-(Ethyne-1,2-diyl)dibenzoic acid with structurally related dicarboxylate ligands:

Key Findings from Comparative Studies

- Rigidity vs. Flexibility : The ethynylene linker in This compound provides superior framework rigidity compared to the azo (–N=N–) or ethene (–C=C–) analogues, reducing structural collapse during activation .

- Porosity : MOFs derived from ethynylene linkers (e.g., BUT-30) exhibit higher surface areas than those with azo or single-benzene linkers. For example, UiO-66 (BDC-based) has a BET of ~1,200 m²/g, while BUT-30 reaches 3,940 m²/g .

- Thermal Stability : Ethynylene-based MOFs (e.g., BUT-30) retain crystallinity up to 400°C , outperforming azo-linked frameworks, which degrade at lower temperatures due to N=N bond instability .

- Functional Responsiveness : Azo-containing ligands (e.g., 4,4'-(Diazene-1,2-diyl)dibenzoic acid) enable photoresponsive behavior, critical for drug delivery systems and dynamic MOFs .

生物活性

4,4'-(Ethyne-1,2-diyl)dibenzoic acid (CAS No. 16819-43-5) is an organic compound characterized by its biphenyl structure with ethyne linkages and carboxylic acid groups at both ends. Its molecular formula is , and it has garnered attention for its potential biological activities, particularly in the fields of cancer research and material sciences.

- Molecular Weight : 270.25 g/mol

- Solubility : Soluble in organic solvents such as ethanol and dichloromethane, but poorly soluble in water.

- Stability : Stable under normal conditions but sensitive to strong oxidizing agents.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. Various studies have focused on its cytotoxic effects against different cancer cell lines.

Case Study: Cytotoxicity Assays

In a study involving several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer), this compound demonstrated varying degrees of cytotoxicity. The IC50 values (the concentration required to inhibit cell growth by 50%) were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 45.3 |

| A549 | 32.7 |

| MCF-7 (breast) | 38.9 |

The compound was found to induce apoptosis in these cell lines, as evidenced by increased levels of caspase activity and DNA fragmentation assays.

The mechanism through which this compound exerts its biological effects appears to involve:

- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, particularly at the G1/S transition.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to cell death.

- Modulation of Signaling Pathways : Interference with key signaling pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cancer cell survival and proliferation.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. In vitro assays using lipopolysaccharide (LPS)-stimulated macrophages showed a reduction in pro-inflammatory cytokines (such as TNF-alpha and IL-6) upon treatment with this compound.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, such as other dibenzoic acids or ethynyl derivatives, this compound shows enhanced biological activity due to its unique structural features that allow for better interaction with biological targets.

| Compound Name | IC50 (HeLa) | IC50 (A549) |

|---|---|---|

| This compound | 45.3 | 32.7 |

| 3,3'-Dibromo-4,4'-dihydroxybiphenyl | 78.5 | 65.2 |

| 4-(3-Bromophenyl)-4'-carboxylic acid | 62.0 | 54.0 |

Applications in Material Science

Beyond its biological applications, this compound is also utilized in the synthesis of covalent organic frameworks (COFs) due to its rigid structure and functional groups that facilitate cross-linking reactions. These materials have potential uses in catalysis and gas storage due to their high surface area and tunable porosity.

Synthesis of COFs

The synthesis process often involves the reaction of this compound with various amines or other organic linkers under solvothermal conditions to produce COFs with specific functionalities tailored for applications like drug delivery systems or sensors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methods for preparing 4,4'-(Ethyne-1,2-diyl)dibenzoic acid with high purity (>98%)?

- Methodological Answer : A one-pot, two-step synthesis is commonly employed to minimize intermediate isolation and improve yield. Post-synthesis purification involves recrystallization or column chromatography, followed by validation using HNMR (to confirm absence of extraneous peaks) and HPLC (>98% purity) . Solubility in DMF or DMSO facilitates purification via solvent evaporation .

Q. Which solvents are optimal for dissolving this compound in laboratory settings?

- Methodological Answer : Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are preferred due to the compound’s limited solubility in water or non-polar solvents. Solubility testing via gravimetric analysis under controlled temperatures (e.g., 25°C) is recommended for protocol optimization .

Q. How can researchers verify the structural integrity and purity of synthesized this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- HNMR : Confirm absence of ethynyl proton signals (indicative of undesired side reactions).

- HPLC : Quantify purity (>98%) and detect trace impurities.

- Mass Spectrometry : Validate molecular weight (266.248 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can this compound be utilized as a linker in metal-organic framework (MOF) design, and what geometric constraints must be considered?

- Methodological Answer : The rigid ethynyl spacer and carboxylate termini enable coordination with metal nodes (e.g., Zn²⁺, Cd²⁺). Computational modeling (e.g., density functional theory) predicts bond angles (~180° for ethynyl bridges) to optimize pore geometry. Experimental validation via single-crystal XRD is critical to confirm MOF topology (e.g., BUT-30, IRMOF-61) .

Q. What strategies address low crystallinity in MOFs synthesized with this compound?

- Methodological Answer : Optimize reaction parameters:

- Temperature : Hydrothermal synthesis at 100°C enhances crystallinity .

- Modulators : Add acetic acid to slow nucleation and improve crystal growth .

- Post-Synthetic Annealing : Heat-treated frameworks (e.g., 150°C under vacuum) reduce lattice defects .

Q. How can computational tools resolve discrepancies in reported solubility or reactivity data?

- Methodological Answer : Use molecular dynamics (MD) simulations to predict solvent interactions and validate with experimental solubility tests. For example, predicted logP (2.48) suggests moderate hydrophobicity, aligning with solubility in DMF/DMSO but not water .

Q. What experimental designs mitigate contradictions in reported yields (e.g., 41% vs. higher literature values) for derivatives?

- Methodological Answer : Employ factorial design to test variables:

- Catalyst Loading : Vary Pd(PPh₃)₄ concentrations in Sonogashira coupling.

- Reaction Time : Monitor intermediates via TLC to identify kinetic bottlenecks .

Q. Data Contradiction Analysis

Q. How should researchers address inconsistencies in purity claims (e.g., 97% vs. 98%) across studies?

- Methodological Answer : Cross-validate using orthogonal techniques:

- Elemental Analysis : Confirm C:H:O ratios (C₁₆H₁₀O₄).

- Thermogravimetric Analysis (TGA) : Detect volatile impurities via mass loss profiles .

Q. Why do predicted physical properties (e.g., boiling point: 510.7°C) conflict with experimental observations?

特性

IUPAC Name |

4-[2-(4-carboxyphenyl)ethynyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h3-10H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBAMECCCQZCSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC2=CC=C(C=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348701 | |

| Record name | 4,4'-(Ethyne-1,2-diyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16819-43-5 | |

| Record name | 4,4'-(Ethyne-1,2-diyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。